molecular formula C14H16BrNO6 B2965241 Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate CAS No. 945244-26-8

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate

Cat. No.: B2965241
CAS No.: 945244-26-8
M. Wt: 374.187
InChI Key: KMTCLWUMAULDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of 2-Bromo-4-nitrophenol and 4-(2-Bromo-4-nitrophenyl)morpholine . These compounds contain bromine and nitro groups attached to a phenyl ring, which suggests that your compound might have similar properties.


Synthesis Analysis

While specific synthesis methods for “Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate” are not available, related compounds such as N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxamide-1,1-dioxide have been synthesized in a three-step process with an overall yield of 86% . Another related compound, cyanoacetamides, can be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .

Scientific Research Applications

Organic Synthesis and Functionalization

Diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity is exploited in the Michael addition of methylenemalonates with nitro compounds, showcasing its utility in introducing nitro- and fluoronitro-substituted malonates, valuable for synthesizing other compounds for use in propellants and explosives (Baum & Guest, 1979). Additionally, its reaction with phenyl isocyanate demonstrates the complexity of reactions involving carbanions of arylmalonates, highlighting the influence of NO2 groups on reaction outcomes (Linchenko et al., 2007).

Reaction Mechanisms and Catalysis

The compound's utility extends to reaction mechanism studies and the development of catalysis methods. For instance, its involvement in a ZnBr2-mediated arylation of aryl/heteroaryl methyl bromides with arenes showcases a pathway to arylated products through sigmatropic rearrangement and electrocyclization (Dhayalan et al., 2009). Its role as a precursor in synthesizing quinoline derivatives with various biological activities further underscores its importance in facilitating rapid synthesis methods at room temperature (Valle et al., 2018).

Intermediates for Further Chemical Transformations

Research also emphasizes its role in creating intermediates for further transformations, such as the synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives, demonstrating the utility of diethyl 2-fluoromalonate ester as a building block in nucleophilic aromatic substitution reactions (Harsanyi et al., 2014).

Properties

IUPAC Name

diethyl 2-(2-bromo-4-nitrophenyl)-2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO6/c1-4-21-12(17)14(3,13(18)22-5-2)10-7-6-9(16(19)20)8-11(10)15/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTCLWUMAULDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=C(C=C(C=C1)[N+](=O)[O-])Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diethyl 2-methylmalonate (4.31 mL, 25.0 mmol) was dissolved in 25 mL of anhydrous DMF. This solution was cooled to 0° C. under an atmosphere of nitrogen. Sodium hydride (1.04 g, 26 mmol, 60% by weight in mineral oil) was slowly added to the solution. The resulting mixture was allowed to stir for 3 minutes at 0° C., and then at room temperature for 10 minutes. 2-Bromo-1-fluoro-4-nitrobenzene (5.00 g, 22.7 mmol) was quickly added and the mixture turned bright red. After stirring for 10 minutes at room temperature, the crude mixture was evaporated to dryness and then partitioned between dichloromethane and a saturated aqueous solution of sodium chloride. The layers were separated and the organic phase was washed twice with a saturated aqueous solution of sodium chloride. The organics were concentrated to yield diethyl 2-(2-bromo-4-nitrophenyl)-2-methylmalonate (8.4 g, 99%) as a pale yellow oil which was used without further purification. Retention time 1.86 min.
Quantity
4.31 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.